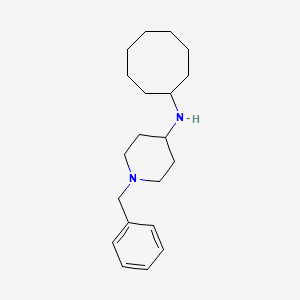

1-benzyl-N-cyclooctyl-4-piperidinamine

Overview

Description

1-benzyl-N-cyclooctyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as benzylpiperazine or BZP. It was initially developed as a potential antidepressant, but later it was found to have stimulant properties. BZP is a psychoactive drug that acts as a non-selective serotonin and dopamine releasing agent. It has gained popularity as a recreational drug due to its stimulant effects, and it has been banned in many countries.

Mechanism of Action

BZP acts as a non-selective serotonin and dopamine releasing agent. It increases the release of these neurotransmitters in the brain, which leads to its stimulant effects. BZP also inhibits the reuptake of these neurotransmitters, which further enhances their effects.

Biochemical and Physiological Effects:

BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. BZP can cause adverse effects such as nausea, vomiting, and anxiety. Long-term use of BZP can lead to addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

BZP has been used as a research tool to investigate the role of serotonin and dopamine in the brain. It has been shown to have similar effects to other stimulant drugs such as amphetamines. However, BZP has limitations as a research tool due to its psychoactive effects and potential for abuse.

Future Directions

There are several future directions for research on BZP. One area of interest is the potential use of BZP as a treatment for depression and anxiety disorders. Another area of research is the development of new compounds that have similar effects to BZP but with fewer side effects and less potential for abuse. Additionally, further studies are needed to understand the long-term effects of BZP use and its potential for addiction.

Synthesis Methods

The synthesis of BZP involves the reaction of benzyl chloride with cyclooctylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

BZP has been extensively studied for its psychoactive effects. It has been used as a research tool to investigate the role of serotonin and dopamine in the brain. BZP has been shown to increase the release of serotonin and dopamine in the brain, which leads to its stimulant effects. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name |

1-benzyl-N-cyclooctylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2/c1-2-7-11-19(12-8-3-1)21-20-13-15-22(16-14-20)17-18-9-5-4-6-10-18/h4-6,9-10,19-21H,1-3,7-8,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOAYGFPVNXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248327 | |

| Record name | N-Cyclooctyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclooctyl-1-(phenylmethyl)-4-piperidinamine | |

CAS RN |

416862-40-3 | |

| Record name | N-Cyclooctyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=416862-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclooctyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)

![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)

![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)

![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)

![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)

![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)

![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)

![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)